
9-Methyl-9H-purin-2-amine
Overview
Description
9-Methyl-9H-purin-2-amine, also known as 9-methyladenine, is a derivative of adenine, a purine base found in nucleic acids. This compound is characterized by the addition of a methyl group at the ninth position of the purine ring. It is a heterocyclic aromatic organic compound that plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-2-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the purine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives such as 9-methyl-9H-purin-2-one.
Reduction: Formation of reduced derivatives like this compound hydride.
Substitution: Formation of substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of 9-methyl-9H-purin-2-amine typically involves the methylation of adenine. A common synthetic route includes the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate, often carried out in solvents like dimethylformamide (DMF) under elevated temperatures. This method allows for the efficient production of the compound while maintaining high purity levels.
Chemical Properties:
As a heterocyclic aromatic organic compound, this compound is characterized by its methyl group at the ninth position of the purine ring. This modification affects its reactivity and biological activity, making it suitable for various applications.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in developing pharmaceuticals and agrochemicals due to its structural similarity to naturally occurring nucleobases. The compound's ability to form derivatives through oxidation and substitution reactions expands its utility in synthetic organic chemistry.
Biology
In biological studies, this compound is investigated for its role in nucleic acid interactions. It can influence DNA and RNA structures, potentially affecting cellular processes such as replication and transcription. The compound has been shown to act as an inhibitor of certain enzymes involved in nucleic acid metabolism, including DNA polymerases, which may lead to disruptions in DNA repair pathways .
Medicine
The medicinal applications of this compound are particularly promising. Research indicates potential anticancer and antiviral properties due to its ability to interfere with cellular mechanisms. For instance, it has been explored as a scaffold for developing new adenosine receptor antagonists, which could be beneficial in treating various diseases . Additionally, ongoing clinical trials are evaluating its efficacy against specific cancer types, such as non-small cell lung cancer (NSCLC) .
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials with specific electronic or optical properties. Its derivatives are being explored for applications in agrochemicals and pharmaceuticals, highlighting its versatility beyond academic research.
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Anticancer Properties | Investigated the effects of this compound on cancer cell lines | Demonstrated inhibition of DNA polymerases leading to reduced cell proliferation |
Development of Adenosine Receptor Antagonists | Assessed the potential of 9-methyl derivatives | Found that certain derivatives exhibited high affinity for A1 and A3 receptors with selective antagonism |
Clinical Trials on NSCLC | Evaluated efficacy in mutant EGFR-driven NSCLC patients | Compound demonstrated promising results in early-phase trials |
Mechanism of Action
The mechanism of action of 9-Methyl-9H-purin-2-amine involves its interaction with nucleic acids and proteins. It can act as an inhibitor of certain enzymes involved in DNA replication and repair. The compound’s methyl group can interfere with the normal base-pairing interactions, leading to disruptions in nucleic acid structures and functions.
Molecular Targets and Pathways:
Enzymes: Inhibition of DNA polymerases and other enzymes involved in nucleic acid metabolism.
Pathways: Disruption of DNA replication and repair pathways, leading to potential anticancer effects.
Comparison with Similar Compounds
Adenine: The parent compound of 9-Methyl-9H-purin-2-amine, differing by the absence of the methyl group.
2-Aminopurine: Another purine derivative with an amino group at the second position.
6-Methylpurine: A purine derivative with a methyl group at the sixth position.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This methylation can influence the compound’s interactions with nucleic acids and proteins, making it a valuable tool in biochemical and medicinal research.
Biological Activity
9-Methyl-9H-purin-2-amine, also known as 9-methyladenine, is a purine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is structurally characterized by a methyl group at the N9 position of the purine ring. This modification can influence its biological interactions and activities.
The biological activity of this compound is attributed to its interactions with various biological macromolecules. The primary mechanisms include:
- Adenosine Receptor Modulation : The compound has been studied for its potential as an antagonist of adenosine receptors, particularly A2A receptors, which are implicated in numerous physiological processes including neurotransmission and immune responses .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleic acid metabolism, potentially affecting DNA replication and repair processes .
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
- Antiviral Activity : Studies have shown that derivatives of this compound possess antiviral properties, making them candidates for further investigation in antiviral drug development .
- Anticancer Properties : There is evidence suggesting that this compound and its analogs may inhibit cancer cell proliferation through various pathways, including the modulation of signaling cascades involved in cell growth and survival .
- Antifibrotic Effects : Recent findings indicate that certain derivatives can inhibit fibrogenic marker proteins, suggesting potential applications in treating fibrotic diseases .
Research Findings
Numerous studies have investigated the biological activity of this compound and its derivatives. Below is a summary of key findings from recent research:
Case Studies
- Antifibrotic Activity : In a study evaluating the effects of 4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol (an analog), it was found to effectively reduce fibrogenic markers induced by TGF-β1 treatment in hepatic stellate cells, demonstrating its potential for treating liver fibrosis .
- Antiviral Screening : Various analogs of this compound were screened for antiviral activity against several viral strains. Some compounds exhibited significant inhibitory effects, warranting further investigation into their mechanisms and therapeutic potential .
Properties
IUPAC Name |
9-methylpurin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3,(H2,7,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKCTDOPSVEIPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(N=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559268 | |
Record name | 9-Methyl-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5752-08-9 | |
Record name | 9-Methyl-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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